molecular formula C10H15NO B1309754 4-Isobutoxyaniline CAS No. 5198-04-9

4-Isobutoxyaniline

Cat. No.: B1309754
CAS No.: 5198-04-9
M. Wt: 165.23 g/mol
InChI Key: NDHJFACYRWUMHT-UHFFFAOYSA-N
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Description

4-Isobutoxyaniline, also known as isobutyl 4-aminophenyl ether, is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by an isobutoxy group. This compound is used in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isobutoxyaniline can be synthesized through several methods. One common method involves the reaction of 4-nitrophenol with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-isobutoxynitrobenzene. This intermediate is then reduced using a reducing agent like iron powder in the presence of hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: this compound from 4-isobutoxynitrobenzene.

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

4-Isobutoxyaniline is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Research on its potential pharmacological properties and its use in drug development.

    Industry: It is employed in the production of polymers, resins, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 4-isobutoxyaniline involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Similar structure but with a methoxy group instead of an isobutoxy group.

    4-Ethoxyaniline: Similar structure but with an ethoxy group instead of an isobutoxy group.

    4-Butoxyaniline: Similar structure but with a butoxy group instead of an isobutoxy group.

Uniqueness

4-Isobutoxyaniline is unique due to the presence of the isobutoxy group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHJFACYRWUMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407697
Record name 4-Isobutoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5198-04-9
Record name 4-Isobutoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylpropoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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